molecular formula C11H15O4P B14203593 4-Acetylphenyl methyl ethylphosphonate CAS No. 918660-69-2

4-Acetylphenyl methyl ethylphosphonate

Katalognummer: B14203593
CAS-Nummer: 918660-69-2
Molekulargewicht: 242.21 g/mol
InChI-Schlüssel: CUGGMFSLZUYZDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetylphenyl methyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-acetylphenyl ringThe molecular formula of this compound is C11H15O4P, and it has a molecular weight of 242.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl methyl ethylphosphonate can be achieved through various methods. One common approach involves the reaction of 4-acetylphenol with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like toluene or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetylphenyl methyl ethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Acetylphenyl methyl ethylphosphonate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Acetylphenyl methyl ethylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Acetylphenyl methyl phosphonate
  • 4-Acetylphenyl ethyl phosphonate
  • 4-Acetylphenyl diethyl phosphonate

Comparison

4-Acetylphenyl methyl ethylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

918660-69-2

Molekularformel

C11H15O4P

Molekulargewicht

242.21 g/mol

IUPAC-Name

1-[4-[ethyl(methoxy)phosphoryl]oxyphenyl]ethanone

InChI

InChI=1S/C11H15O4P/c1-4-16(13,14-3)15-11-7-5-10(6-8-11)9(2)12/h5-8H,4H2,1-3H3

InChI-Schlüssel

CUGGMFSLZUYZDM-UHFFFAOYSA-N

Kanonische SMILES

CCP(=O)(OC)OC1=CC=C(C=C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.